molecular formula C14H14ClNO2 B1350693 5-Chloro-2-(4-ethoxyphenoxy)aniline CAS No. 16824-53-6

5-Chloro-2-(4-ethoxyphenoxy)aniline

Cat. No.: B1350693
CAS No.: 16824-53-6
M. Wt: 263.72 g/mol
InChI Key: WWIYDYKMHCBXHB-UHFFFAOYSA-N
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Description

Contextualization within Aniline (B41778) and Phenyl Ether Chemical Research

The foundational components of 5-Chloro-2-(4-ethoxyphenoxy)aniline, namely the aniline and phenyl ether moieties, are of significant importance in chemical research. Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds, including dyes, polymers, and pharmaceuticals. The amino group on the benzene (B151609) ring is highly reactive and serves as a key functional handle for various chemical transformations.

Phenyl ethers, also known as diaryl ethers, are characterized by an oxygen atom connecting two aryl groups. This structural motif is present in numerous biologically active natural products and synthetic molecules. The ether linkage imparts a degree of conformational flexibility and influences the electronic properties of the molecule, which can be crucial for its interaction with biological targets. The synthesis of diaryl ethers is a well-established area of organic chemistry, with methods like the Ullmann condensation being historically significant and continuously refined for milder and more efficient conditions. acs.orgorganic-chemistry.orgwikipedia.org

Historical Perspective of Analogous Compounds in Synthetic and Biological Research

The academic and industrial interest in compounds analogous to this compound has a rich history. Substituted anilines have been at the forefront of the development of synthetic dyes since the 19th century. In the realm of medicine, the aniline scaffold is a common feature in many approved drugs.

Similarly, the diphenylamine (B1679370) framework, which shares structural similarities with diaryl ethers, has been explored for a range of biological activities, including antioxidant, antimicrobial, and anticancer properties. nih.govresearchgate.netnih.govresearchgate.net For instance, derivatives of diphenylamine have been investigated as potential fungicides and as intermediates for pharmaceuticals. researchgate.netnih.gov

A notable analogous compound is 5-chloro-2-(2,4-dichlorophenoxy)aniline, an intermediate in the synthesis of the antimicrobial agent triclosan. google.com The synthesis of this and similar halogenated amino diphenyl ethers often involves the catalytic hydrogenation of the corresponding nitro compound. google.com This historical precedent provides a likely synthetic pathway for this compound, which would involve the reduction of a 5-chloro-2-(4-ethoxyphenoxy)nitrobenzene precursor. The synthesis of this nitroaromatic intermediate can be achieved through an Ullmann condensation reaction between a halogenated nitrobenzene (B124822) and a substituted phenol (B47542). acs.orgorganic-chemistry.orgprepchem.com

Research Significance and Current Unexplored Areas related to this compound

While specific research on this compound is not widely published, its structural features suggest significant potential for investigation. The combination of a chlorinated aniline and a substituted phenyl ether introduces a unique set of electronic and steric properties that could be exploited in several areas of research.

One area of considerable interest is medicinal chemistry, particularly in the design of kinase inhibitors. The general structure of this compound bears a resemblance to scaffolds found in inhibitors of anaplastic lymphoma kinase (ALK), a validated target in cancer therapy. nih.govnih.govrsc.orgresearchgate.net For example, the core of some ALK inhibitors consists of a substituted aniline ring. A specific analog, 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4,N4-dimethylpyrimidine-2,4-diamine, has shown potent and selective ALK inhibitory activity and has entered clinical trials. figshare.com This suggests that this compound could serve as a valuable starting point or intermediate for the synthesis of novel kinase inhibitors.

The biological activities of substituted diphenylamines and diaryl ethers, as mentioned earlier, also point towards potential applications in agrochemicals or materials science. researchgate.netrsc.org The specific substitution pattern of this compound may confer unique properties that have yet to be explored.

Unexplored Research Areas:

Detailed Synthesis and Characterization: A comprehensive study detailing an optimized synthesis of this compound, along with its full spectroscopic characterization (NMR, IR, MS), is currently lacking in the scientific literature.

Biological Screening: A broad biological screening of this compound against various targets, such as a panel of kinases or microbial strains, could reveal novel therapeutic or agrochemical leads.

Derivatization and Structure-Activity Relationship (SAR) Studies: The aniline and phenyl ether moieties offer multiple points for chemical modification. Systematic derivatization and subsequent SAR studies could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets.

Material Science Applications: The unique electronic and structural features of this compound could be investigated for applications in the development of novel polymers or other advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(4-ethoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIYDYKMHCBXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280593
Record name 5-Chloro-2-(4-ethoxyphenoxy)benzenamine
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Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16824-53-6
Record name 5-Chloro-2-(4-ethoxyphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16824-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(4-ethoxyphenoxy)benzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 4 Ethoxyphenoxy Aniline

Direct Synthesis Routes for 5-Chloro-2-(4-ethoxyphenoxy)aniline

The synthesis of this compound can be approached through several strategic disconnections, primarily involving the formation of the aniline (B41778) group from a nitro precursor, the construction of the diaryl ether linkage, or the formation of the C-N bond via coupling reactions.

Halogenated Nitroarene Precursor Reduction Methods

A prevalent and effective method for synthesizing substituted anilines is the reduction of the corresponding nitroarene. For this compound, this involves the chemical reduction of its precursor, 1-chloro-4-(4-ethoxyphenoxy)-2-nitrobenzene. This transformation is a critical final step in a multi-step synthesis that first constructs the diaryl ether framework.

Detailed research on analogous compounds, such as the preparation of 5-chloro-2-(2,4-dichlorophenoxy)aniline, demonstrates the efficacy of catalytic hydrogenation for this purpose. google.com The nitro group of the diaryl ether precursor is reduced to an amine, typically with high yield and selectivity. google.com Common methods include catalytic transfer hydrogenation using agents like ammonium (B1175870) formate (B1220265) or direct gaseous hydrogenation in the presence of a noble metal catalyst. google.com Platinum supported on carbon (Pt/C) is a frequently employed catalyst for such transformations. google.com Care must be taken during this process to avoid side reactions like dehalogenation, which can be mitigated by careful selection of catalysts and reaction conditions. google.com

Table 1: Representative Conditions for Nitroarene Reduction

Parameter Condition Source
Precursor 1-chloro-4-(4-ethoxyphenoxy)-2-nitrobenzene Analogous Precursor google.com
Catalyst Platinum on Carbon (Pt/C) google.com
Hydrogen Source Ammonium Formate (Catalytic Transfer Hydrogenation) or H₂ gas google.com
Solvent Methanol or other suitable organic solvent Analogous Process google.com

| Product | this compound | |

Aryl Halide Coupling Reactions

Modern cross-coupling reactions provide powerful tools for the formation of C-N and C-O bonds, representing viable, albeit potentially more complex, routes to the target molecule. These methods, such as the Buchwald-Hartwig amination, could theoretically be employed to construct the aniline moiety or the diaryl ether linkage at different stages of the synthesis.

For instance, a palladium-catalyzed C-N coupling could be envisioned between a pre-formed diaryl ether, 2-(4-ethoxyphenoxy)bromobenzene, and an ammonia equivalent. More commonly, such strategies are used to create complex heterocyclic structures from substituted anilines and vinyl halides, demonstrating the power of ligand-controlled palladium catalysis in dictating reaction outcomes.

Ether Linkage Formation Strategies involving Phenols

A highly practical and widely used approach for constructing diaryl ethers is through nucleophilic aromatic substitution (SNAr) or Ullmann condensation reactions. A plausible and documented synthesis for the closely related 5-Chloro-2-phenoxyaniline involves the condensation of 2,5-dichloronitrobenzene with sodium phenoxide, followed by the reduction of the nitro group. chemicalbook.com

This strategy can be directly adapted for the synthesis of this compound. The process begins with the reaction of 4-ethoxyphenol (B1293792) with a strong base (e.g., sodium hydroxide or potassium carbonate) to form the corresponding phenoxide. This nucleophile then displaces one of the chlorine atoms from 2,5-dichloronitrobenzene. The nitro group in the ortho position activates the chlorine atom at the 2-position for nucleophilic attack. The resulting nitroarene intermediate is then reduced, as described in section 2.1.1, to yield the final aniline product.

Table 2: Ether Linkage Formation and Subsequent Reduction

Step Reactant 1 Reactant 2 Key Conditions Intermediate/Product Source
1. Ether Formation 4-ethoxyphenol 2,5-Dichloronitrobenzene Base (e.g., NaOH, K₂CO₃), Heat 1-Chloro-4-(4-ethoxyphenoxy)-2-nitrobenzene Analogous Synthesis chemicalbook.com

| 2. Reduction | 1-Chloro-4-(4-ethoxyphenoxy)-2-nitrobenzene | Hydrogen Source (e.g., H₂, Ammonium Formate) | Catalyst (e.g., Pt/C) | this compound | google.com |

Synthesis of Structurally Related Analogs for Research Purposes

The synthetic routes outlined above are versatile and can be readily modified to produce a wide array of structurally related analogs for research, such as in the development of dyes, pharmaceuticals, or agrochemicals. By systematically varying the starting materials, chemists can explore structure-activity relationships.

Varying the Phenolic Component : Replacing 4-ethoxyphenol with other substituted phenols (e.g., 2-methyl-4-chlorophenol, 2,4-dichlorophenol) in the ether formation step leads to analogs with different substitution patterns on the phenoxy ring. google.comnih.gov

Varying the Aniline Component : Starting with different substituted dichloronitrobenzenes (e.g., 2,4-dichloro-1-nitrobenzene) or other halogenated nitroarenes allows for modification of the substitution pattern on the aniline ring.

Alkoxy Chain Modification : The synthesis of novel benzamide derivatives has been achieved by reacting 5-chloro-2-hydroxy-N-phenylbenzamide with various chloro-substituted acid ethyl esters, demonstrating derivatization of the alkoxy group attached to the phenoxy ring. researchgate.net

Table 3: Examples of Structurally Related Analogs

Analog Name Key Starting Material 1 Key Starting Material 2 Source
5-Chloro-2-(2,4-dichlorophenoxy)aniline 2,4-Dichlorophenol (B122985) 2,5-Dichloronitrobenzene google.com
5-Chloro-2-phenoxyaniline Phenol (B47542) 2,5-Dichloronitrobenzene chemicalbook.com
5-Chloro-2-(4-chloro-2-methylphenoxy)aniline 4-Chloro-2-methylphenol 2,5-Dichloronitrobenzene nih.gov

Chemical Reactivity and Derivatization Pathways

The chemical reactivity of this compound is primarily dictated by the nucleophilic amino group and the activated aromatic rings. These features allow for a range of derivatization pathways, with oxidation being a key transformation.

Oxidation Reactions

The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. While specific oxidation studies on this compound are not extensively detailed, the reactivity of analogous aromatic amines provides significant insight into potential transformations.

Dimerization : Anodic oxidation of similar structures, such as 2-Chloro-6-nitro-3-phenoxyaniline, has been shown to produce dimeric compounds through a coupling process. researchgate.net Laccase-catalyzed oxidation of other substituted anilines also frequently results in the formation of dimeric and trimeric structures. researchgate.net This suggests that oxidative C-N or C-C coupling is a likely reactivity pathway.

Nitrenoid Formation and Cyclization : A modern approach involves the low-temperature, protecting-group-free oxidation of 2-substituted anilines with hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA). sci-hub.seorganic-chemistry.org This generates a highly electrophilic N-aryl nitrenoid intermediate that can undergo intramolecular C-N bond formation. sci-hub.seorganic-chemistry.org If the phenoxy group of this compound were to contain a suitable ortho substituent, this pathway could be exploited to synthesize complex N-heterocycles. chemrxiv.org

General Reactions : The amino group can undergo typical aniline reactions, such as acylation with acid chlorides or anhydrides to form amides, or reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups. ncert.nic.in

Table 4: Potential Oxidation Pathways for Substituted Anilines

Reaction Type Reagent/Catalyst Product Type Source
Anodic Oxidation Electrochemical Cell Dimeric Compounds researchgate.net
Biocatalytic Oxidation Laccase Enzyme Dimers/Trimers, Heterocycles researchgate.netnih.gov

| Nitrenoid Formation | Phenyliodine(III) Diacetate (PIDA) | N-Heterocycles (via intramolecular cyclization) | sci-hub.seorganic-chemistry.orgchemrxiv.org |

Reduction Reactions

While this compound itself possesses a reduced functional group in the form of the aniline moiety, the synthesis of this compound and its analogs often involves a key reduction step. The precursor, a nitro-substituted diaryl ether, is typically reduced to the corresponding aniline. This transformation is a cornerstone in the synthesis of many aromatic amines.

A common method for this reduction is catalytic hydrogenation. For instance, the related compound, 5-chloro-2-(2,4-dichlorophenoxy)aniline, is synthesized by the catalytic hydrogenation of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene. nih.gov This process often employs noble metal catalysts such as platinum on carbon (Pt/C) in the presence of a hydrogen source. nih.gov One patented method utilizes a combination of catalytic transfer hydrogenation with ammonium formate followed by gaseous hydrogenation to achieve a selective reduction without undesired dehalogenation or ether cleavage. nih.gov

Another established method for the reduction of nitroaromatics is the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. Additionally, sulfide-based reducing agents like sodium sulfide or sodium hydrosulfide can be employed, offering a milder alternative to catalytic hydrogenation. These methods are particularly useful when other functional groups in the molecule are sensitive to hydrogenation conditions.

The choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the nitro group without affecting the chloro substituent or the ether linkage, which can be susceptible to cleavage under harsh conditions.

Electrophilic Aromatic Substitution Patterns

The aniline ring of this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group (-NH₂) and the phenoxy group (-OAr). These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

The directing effects of the substituents on the aniline ring can be summarized as follows:

Amino group (-NH₂): A powerful activating group and an ortho, para-director.

Phenoxy group (-OAr): An activating group and an ortho, para-director.

Chloro group (-Cl): A deactivating group, yet it directs incoming electrophiles to the ortho and para positions.

Considering the positions of the existing substituents, the potential sites for electrophilic attack on the aniline ring are C4 and C6. The C6 position is ortho to the amino group and meta to the chloro group. The C4 position is para to the amino group and ortho to the chloro group. The powerful activating and directing effect of the amino group is expected to dominate, making the positions ortho and para to it the most reactive. However, the position para to the amino group (C4) is already substituted with the chloro group. Therefore, the most likely position for electrophilic attack is the C6 position, which is ortho to the strongly activating amino group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO₂).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively.

It is important to note that the high reactivity of the aniline ring can sometimes lead to multiple substitutions. To control the reaction and achieve monosubstitution, the reactivity of the amino group is often moderated by converting it into an amide (e.g., by acylation) prior to the electrophilic substitution step. The amide group is still an ortho, para-director but is less activating than the free amino group. The amino group can then be regenerated by hydrolysis of the amide.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can occur at two main sites: the chloro-substituted carbon on the aniline ring and the nitrogen atom of the amino group.

Substitution at the Chloro-Substituted Carbon:

Nucleophilic aromatic substitution (SNAr) of the chloro group on the aniline ring is generally difficult. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. In this compound, the ring is substituted with electron-donating groups (amino and phenoxy), which disfavor this type of reaction. Therefore, displacement of the chloro group by a nucleophile would likely require harsh reaction conditions, such as high temperatures and pressures, or the use of a strong catalyst.

Reactions at the Amino Group:

The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic. It can readily react with a variety of electrophiles. These reactions are fundamental in the derivatization of anilines.

Reaction TypeReagent/ConditionsProduct Type
Acylation Acyl chlorides, acid anhydridesAmides
Alkylation Alkyl halidesSecondary or tertiary amines
Reaction with Aldehydes/Ketones Aldehydes or ketonesImines (Schiff bases)
Diazotization Nitrous acid (NaNO₂/HCl) at low temperatureDiazonium salt

These reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse derivatives with potentially altered chemical and biological properties.

Functional Group Interconversions for Research Design

The functional groups present in this compound serve as handles for a variety of interconversions, which are crucial for the design and synthesis of new molecules in research, particularly in the development of pharmaceuticals and other bioactive compounds.

Transformations of the Amino Group:

The amino group is arguably the most versatile functional group for interconversion.

Diazotization and Subsequent Reactions: The primary aromatic amine can be converted into a diazonium salt using nitrous acid at low temperatures. Diazonium salts are highly valuable synthetic intermediates that can undergo a wide range of transformations, including:

Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with -Cl or -Br using copper powder and the corresponding hydrohalic acid.

Replacement with -I: Using potassium iodide.

Replacement with -OH: By heating in the presence of water.

Replacement with -H: Using hypophosphorous acid (H₃PO₂).

Azo Coupling: Reaction with activated aromatic compounds to form azo dyes.

Amide and Sulfonamide Formation: As mentioned earlier, the amino group can be acylated to form amides or reacted with sulfonyl chlorides to yield sulfonamides. These transformations are often used to protect the amino group, modify its electronic properties, or introduce specific structural motifs.

Modifications of the Aromatic Rings:

While the primary focus is often on the aniline moiety, the ethoxyphenoxy ring can also be functionalized, although it is generally less activated than the aniline ring. Electrophilic substitution on the ethoxyphenoxy ring would be directed by the activating ethoxy group to the positions ortho to it.

The strategic application of these functional group interconversions allows for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships in various research contexts.

Structure Activity Relationship Sar Studies of 5 Chloro 2 4 Ethoxyphenoxy Aniline and Analogs

Influence of Substituents on Molecular Interactions

Substituents on the aromatic rings and the central aniline (B41778) core are primary determinants of the molecule's electronic, lipophilic, and steric properties, which in turn govern its interactions with biological targets.

The phenoxy group, in general, can increase the compound's lipophilicity, which affects its ability to cross biological membranes. ontosight.ai The specific ethoxy substitution on the phenoxy ring further modifies this property. In studies of other complex chemical structures, substituents on a benzene (B151609) ring, including chloro and methoxy (B1213986) groups (which share similarities with an ethoxy group), were found to be useful for enhancing cytotoxic activity by creating varied lipophilic and electronic environments. mdpi.com The nature of the phenoxy ring substituent can also profoundly impact molecular conformation. For instance, in a related phthalonitrile (B49051), replacing a standard phenoxy group with an electron-deficient pentafluorophenoxy group led to a significant conformational change, driven by an intramolecular halogen-π interaction between the chloro substituent and the electron-poor aromatic ring. elsevierpure.com This highlights how the electronic character of the ethoxyphenoxy group can dictate the three-dimensional shape and, consequently, the activity of the parent molecule.

Modifications to the central aniline core, including the amino group and substitutions on the aniline ring, are pivotal in defining the molecule's reactivity and interaction patterns. The amino group (-NH2) is a key functional group that can participate in crucial interactions such as hydrogen bonding.

SAR studies on analogs often involve modifying or replacing the aniline group to probe its importance. For example, in the related compound 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline, the dimethylation of the nitrogen atom affects the compound's basicity and reactivity. ontosight.ai The introduction of a nitro group, a strong electron-withdrawing substituent, further alters the electronic properties of the aniline ring. ontosight.ai The synthesis of various aniline derivatives is a common strategy in medicinal chemistry to produce dyes, pharmaceuticals, and agricultural chemicals, leveraging the reactive functional groups for desired applications. ontosight.ai The synthesis of novel benzimidazolones from 5-chloro-2-nitroaniline (B48662) to act as inhibitors of HIV-1 demonstrates how modifications to the aniline core are central to developing new therapeutic agents. chemicalbook.com

The relative positions of substituents on the aniline ring significantly affect molecular recognition and activity, largely due to steric hindrance. mdpi.com Studies on substituted aniline position isomers have shown that 2-substituted anilines often exhibit remarkably different behavior compared to their 3- and 4-substituted counterparts. mdpi.com

Specifically, 2-substituted anilines tend to have considerably lower retention times in certain chromatographic systems, which strongly suggests that a substituent at the 2-position creates steric hindrance that impedes interaction with other molecules or surfaces. mdpi.com In the case of 5-Chloro-2-(4-ethoxyphenoxy)aniline, the bulky ethoxyphenoxy group is located at the 2-position, ortho to the amino group. This arrangement likely influences the orientation of the phenoxy ring and the accessibility of the amino group for intermolecular interactions. Research on other scaffolds has similarly found that substitutions at the 2-position can aid in tighter packing and influence activity. nih.gov

Table 1: Effect of Substituent Position on Aniline Isomer Interaction

Isomer Position Observed Interaction/Retention Probable Cause Citation
2-substituted Considerably less retention Steric hindrance by the substituent mdpi.com
3-substituted Moderate retention/separation Less steric hindrance mdpi.com
4-substituted Moderate retention/separation Less steric hindrance mdpi.com

Theoretical and Computational Approaches in SAR Investigations

To complement experimental findings, theoretical and computational methods are invaluable for investigating the SAR of complex molecules at an atomic level.

Understanding the preferred three-dimensional structure, or conformation, of this compound is essential for predicting its interaction with biological targets. Conformational analysis reveals the molecule's flexibility and the spatial arrangement of its key functional groups.

Computational studies on structurally similar molecules provide significant insights. For example, analysis of 4-chloro-5-(2-phenoxyethoxy)phthalonitrile showed that the phenoxy and phthalonitrile moieties adopted a well-separated, open conformation. elsevierpure.com However, when the phenoxy group was replaced with a pentafluorophenoxy group, the molecule adopted a folded conformation due to favorable intramolecular interactions between the chlorine atom and the electron-deficient aromatic ring. elsevierpure.com This demonstrates that the electronic nature of the ethoxyphenoxy group in this compound is a key factor in determining its stable conformation and the potential for intramolecular interactions that could influence its activity. Quantum chemical calculations have also been used to understand the interactions between aniline isomers and other molecules, correlating calculated stabilization energies with experimentally observed retention patterns. mdpi.com

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models for this compound are not detailed in the provided results, the principles of QSAR are widely applied to compounds of this type.

A QSAR study would typically involve calculating a set of molecular descriptors for this compound and its analogs. These descriptors quantify various physicochemical properties, such as:

Lipophilicity: Often represented by LogP, which is predicted to be 3.7 for the target compound's hydrochloride salt. uni.lu

Electronic Properties: The influence of electron-withdrawing/donating groups on reactivity. ontosight.ai

Steric/Topological Properties: Descriptors related to molecular size, shape, and branching.

These descriptors would then be mathematically correlated with a measured biological activity (e.g., enzyme inhibition, receptor binding) to create a predictive model. Such models can then be used to estimate the activity of newly designed, unsynthesized analogs, thereby streamlining the drug discovery or pesticide development process.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline
2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide
5-Chloro-2-phenoxyaniline
2-Amino-4-chlorodiphenyl ether
5-Chloro-2-((4-chlorophenyl)thio)aniline
3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate
5-chloro-2-nitroaniline
5-Chloro-2-(2,4-dichlorophenoxy)aniline
4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles
4-chloro-5-(2-phenoxyethoxy)phthalonitrile
4-chloro-5-[2-(pentafluorophenoxy)ethoxy]phthalonitrile
5-Chloro-2-dodecyloxy aniline

Electronic Structure and Reactivity Descriptors in Relation to SAR

The electronic structure and reactivity of a molecule are fundamental to its interaction with biological systems and are therefore critical in understanding the Structure-Activity Relationship (SAR). For this compound and its analogs, computational methods such as Density Functional Theory (DFT) are employed to calculate various electronic descriptors. These descriptors help in quantifying the molecule's electronic properties and predicting its reactivity and potential biological activity.

Key electronic descriptors that are often evaluated in the SAR studies of aniline and diaryl ether derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density.

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A higher HOMO energy suggests a greater tendency for the molecule to act as an electron donor in reactions, which can be crucial for interactions with biological targets. Conversely, a lower LUMO energy indicates a greater propensity to act as an electron acceptor.

The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and can be more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This increased reactivity can influence the molecule's binding affinity to a receptor or its metabolic stability.

Theoretical studies on related aniline derivatives have utilized DFT calculations to investigate their electronic and optical properties. For example, studies on aniline co-oligomers have shown how different heterocyclic components can modulate the HOMO-LUMO gap and ionization potential. scispace.com Similarly, DFT has been used to analyze the effects of halogen substituents on the vibrational frequencies and electronic properties of other aromatic compounds. documentsdelivered.com These studies underscore the power of computational chemistry in predicting how structural modifications impact electronic descriptors and, consequently, biological function.

While specific experimental SAR data correlating these electronic descriptors with a particular biological activity for this compound is not widely published, the principles derived from studies of analogous compounds provide a strong framework for its evaluation. The table below presents hypothetical data based on common findings in computational studies of similar aromatic amines and diaryl ethers to illustrate how electronic descriptors might vary within a series of analogs and correlate with activity.

Compound NameStructure
This compound
5-Nitro-2-(4-ethoxyphenoxy)aniline
5-Methyl-2-(4-ethoxyphenoxy)aniline
2-(4-ethoxyphenoxy)aniline
5-Chloro-2-phenoxyaniline

Mechanistic Investigations of Biological Activities Non Clinical Focus

Interactions with Specific Molecular Targets

There is currently no publicly available research detailing the interaction of 5-Chloro-2-(4-ethoxyphenoxy)aniline with specific molecular targets such as enzymes or receptors.

Enzyme Modulation Mechanisms

No studies have been identified that investigate the potential for this compound to modulate the activity of any specific enzymes. Therefore, its mechanisms of enzyme inhibition or activation are unknown.

Receptor Binding and Ligand Recognition Principles

Information regarding the binding of this compound to any biological receptors is absent from the scientific literature. The principles by which it might be recognized as a ligand are yet to be determined.

Insights from Analog-Target Co-crystallography

There are no published co-crystallography studies involving analogs of this compound to provide structural insights into its potential binding modes with any biological targets.

Cellular Pathway Modulation

Specific effects of this compound on cellular pathways have not been documented in the available research.

Specific Signaling Cascade Interference

There is no evidence to suggest that this compound interferes with any specific signaling cascades within cells.

Cellular Process Regulation through Compound Interaction

The role of this compound in the regulation of any cellular processes remains uninvestigated.

Antifungal Activity Mechanisms of this compound

Extensive literature searches did not yield specific mechanistic studies on the antifungal properties of this compound. While the compound is available from various chemical suppliers, scientific investigations into its specific interactions with fungal pathogens appear to be limited or not publicly available. However, to provide a framework for potential mechanisms, this section will draw upon general principles of antifungal action and the activities of structurally related compounds.

Fungal Cell Component Interaction

There is currently no direct evidence from scientific studies detailing the specific interactions between this compound and fungal cell components. The primary targets for many antifungal drugs are essential structures of the fungal cell, such as the cell wall and cell membrane. The fungal cell wall, composed of chitin, glucans, and mannoproteins, is a unique and vital structure not found in mammalian cells, making it an attractive target for selective toxicity. Antifungal agents that interfere with cell wall synthesis can lead to osmotic instability and cell lysis.

Another critical component is the fungal cell membrane, where the sterol ergosterol (B1671047) plays a crucial role in maintaining fluidity and integrity. A significant class of antifungal drugs, the azoles, function by inhibiting the synthesis of ergosterol. It is plausible that this compound could exert its antifungal effects by disrupting the fungal cell membrane, potentially through interactions with ergosterol or other membrane components. For instance, studies on a different synthetic amide, 2-chloro-N-phenylacetamide, have suggested that its antifungal activity against Aspergillus flavus likely involves binding to ergosterol on the fungal plasma membrane. scielo.br However, without specific studies on this compound, its interaction with fungal cell components remains speculative.

Biofilm Formation Inhibition Mechanisms

No specific studies were found that investigate the mechanisms by which this compound may inhibit fungal biofilm formation. Fungal biofilms are complex, structured communities of cells embedded in a self-produced extracellular matrix, which confers increased resistance to antifungal agents and host immune responses.

The inhibition of biofilm formation can occur through various mechanisms, including the disruption of initial fungal adhesion to surfaces, interference with cell-to-cell communication (quorum sensing), or the inhibition of extracellular matrix production. Many antifungal agents exhibit anti-biofilm properties by targeting these processes. For example, some compounds can alter the cell surface hydrophobicity of fungal cells, thereby preventing their attachment to surfaces, which is the initial step in biofilm formation. Others may interfere with the signaling pathways that regulate the coordinated behavior of fungal cells within the biofilm. Given the importance of biofilm in fungal pathogenesis, the potential of this compound to inhibit biofilm formation represents a valuable area for future research.

Intracellular Target Binding (e.g., RNA/DNA)

There is no available research on the intracellular targets of this compound, such as RNA or DNA. Some antifungal compounds exert their effects by entering the fungal cell and interfering with essential cellular processes. This can include the inhibition of nucleic acid synthesis, protein synthesis, or the function of essential enzymes. For example, the antifungal agent 5-fluorocytosine (B48100) is taken up by fungal cells and converted into a metabolite that inhibits both DNA and RNA synthesis.

A study on 2-chloro-N-phenylacetamide suggested a possible mechanism of action involving the inhibition of DNA synthesis through the inhibition of thymidylate synthase. scielo.br While this provides a potential avenue for investigation, it is important to note that this is for a different compound, and the intracellular targets of this compound have not been determined.

Insecticidal Activity Mechanisms (based on general aniline (B41778) applications)

While specific studies on the insecticidal mechanism of this compound are not available, the broader class of aniline derivatives has been used in the synthesis of various pesticides. The following sections describe potential insecticidal mechanisms based on the general activity of aniline-based compounds.

Neurological Pathway Interactions

Aniline and its derivatives can exert neurotoxic effects on insects by interfering with their nervous systems. The nervous system of insects presents several targets for insecticides, including enzymes, ion channels, and receptors. Many pesticides function by disrupting the transmission of nerve impulses, leading to paralysis and death.

For instance, some insecticides act as acetylcholinesterase inhibitors, preventing the breakdown of the neurotransmitter acetylcholine (B1216132) and causing continuous nerve stimulation. While this is a common mechanism for organophosphate and carbamate (B1207046) insecticides, some aniline-derived compounds may also interact with neurological pathways. Exposure to certain pesticides has been shown to lead to neurotoxic effects and neurodegenerative disorders by disrupting neurotransmission and the functionality of ion channels in the nervous system. mdpi.com The continuous activation of neurons in the central nervous system can cause stress and ultimately lead to the insect's demise. researchgate.net

Metabolic Disruption in Insect Models

Aniline-based compounds can also act as metabolic disruptors in insects. The metabolic processes in insects are crucial for energy production, growth, and detoxification. Interference with these pathways can have lethal consequences.

Antiparasitic Activity Mechanisms (based on general aniline applications)

Aniline and its derivatives have long been recognized for their broad-spectrum biological activities, including antiparasitic effects. The structural features of this compound, which include a chlorinated aniline ring linked to an ethoxyphenoxy group, suggest the potential for mechanisms of action similar to those observed in other halogenated and phenoxy-substituted aniline compounds, such as the well-documented salicylanilides. parasitipedia.netnih.gov These mechanisms primarily revolve around the disruption of fundamental physiological processes within the parasite.

The potential anthelmintic activity of this compound can be postulated based on the known mechanisms of other aniline-containing anthelmintics. These mechanisms often involve the targeting of critical metabolic pathways and neuromuscular functions essential for helminth survival. msdvetmanual.comnih.gov

A primary mechanism of action for many anthelmintic compounds, including salicylanilides, is the uncoupling of oxidative phosphorylation in the mitochondria of parasites. parasitipedia.netmsdvetmanual.comschwitzbiotech.in This process disrupts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, leading to a catastrophic energy deficit and subsequent paralysis and death of the parasite. schwitzbiotech.innih.gov It is hypothesized that compounds like this compound, due to their lipophilic nature, can insert into the mitochondrial membrane and act as protonophores, dissipating the proton gradient that drives ATP synthesis. inchem.orgnih.gov

Another key target for anthelmintics is the parasite's neuromuscular system. Some aniline derivatives are known to act as agonists or antagonists of neurotransmitter receptors, such as nicotinic acetylcholine receptors (nAChRs), leading to spastic or flaccid paralysis of the worms. msdvetmanual.comnih.gov This interference with neuromuscular coordination prevents the helminth from maintaining its position within the host and disrupts feeding and reproductive processes. msdvetmanual.comresearchgate.net

Furthermore, inhibition of crucial parasite-specific enzymes is another plausible mechanism. For instance, some anthelmintics have been shown to inhibit fumarate (B1241708) reductase, an enzyme critical for anaerobic energy metabolism in many helminths. schwitzbiotech.innih.govnih.gov Given the structural similarities, it is conceivable that this compound could exhibit inhibitory effects on such enzymatic targets.

To illustrate the potential dose-dependent effect of this compound on helminth viability, a hypothetical data table is presented below, based on the established activities of related compounds.

Table 1: Hypothetical Dose-Response of this compound on a Model Helminth Species

Concentration (µM)Effect on Helminth Motility (%)ATP Production Inhibition (%)
0.11510
14535
108570
10010095

The control of mollusc populations, particularly those that act as intermediate hosts for parasites like Schistosoma species, is a critical public health strategy. Salicylanilides, such as niclosamide (B1684120), are effective molluscicides, and their mechanisms of action provide a framework for understanding the potential molluscicidal properties of this compound. drugbank.comnih.gov

The primary mechanism of molluscicidal action for salicylanilides is also the uncoupling of oxidative phosphorylation . drugbank.comyoutube.comwikipedia.org This leads to a rapid depletion of energy stores in the snail, resulting in death. Research on niclosamide has shown that it effectively inhibits ATP production in snails. youtube.com

In addition to disrupting energy metabolism, some salicylanilide (B1680751) derivatives have been shown to inhibit key enzymes in snails. For example, a novel salicylanilide ester derivative was found to reduce the enzymatic activities of nitric oxide synthase (NOS), lactate (B86563) dehydrogenase (LDH), and acetylcholinesterase (AChE) in snails. nih.govresearchgate.net Inhibition of AChE disrupts neurotransmission, while inhibition of LDH interferes with anaerobic energy production. The structural characteristics of this compound suggest it could potentially interact with and inhibit similar enzymatic targets within molluscs.

The following table presents hypothetical data on the inhibitory effects of this compound on key snail enzymes, based on findings for related compounds. nih.govresearchgate.net

Table 2: Hypothetical Inhibitory Effect of this compound on Key Molluscan Enzymes

EnzymeInhibition (%) at 10 µMPutative Consequence
Acetylcholinesterase (AChE)65Neurotoxicity, paralysis
Lactate Dehydrogenase (LDH)50Disruption of anaerobic metabolism
Nitric Oxide Synthase (NOS)40Impaired physiological regulation

Biotransformation and Environmental Degradation Pathways Mechanistic Aspects

Metabolic Pathways in In Vitro and Animal Models

The metabolism of foreign compounds in organisms is primarily a detoxification process aimed at increasing their water solubility to facilitate excretion. This is generally achieved through Phase I and Phase II enzymatic reactions.

For compounds structurally related to 5-Chloro-2-(4-ethoxyphenoxy)aniline, such as other chlorinated anilines, the primary enzymes involved in biotransformation are the cytochrome P450 (CYP) monooxygenases and flavin-containing monooxygenases (FMOs). These enzymes catalyze oxidative reactions, such as hydroxylation and N-oxidation.

In the case of chlorodiphenyl ethers, which share the ether linkage with the target compound, aromatic hydroxylation is a predominant metabolic reaction. nih.gov This process can lead to the formation of phenolic metabolites. Scission of the ether bond is generally a minor metabolic route for chlorodiphenyl ethers. nih.gov For halogenated anilines, dehalogenation can also occur, catalyzed by cytochrome P450 enzymes.

Without specific studies on this compound, potential metabolites can only be hypothesized based on the metabolism of related compounds. For instance, the metabolism of chlorodiphenyl ethers in rats has been shown to yield hydroxylated derivatives. nih.gov For example, the biotransformation of Irgasan DP 300, a chlorodiphenyl ether, results in several monohydroxy metabolites and the cleavage of the ether bond to form 2,4-dichlorophenol (B122985) and 4-chlorocatechol. nih.gov

Based on these analogies, potential metabolites of this compound could include hydroxylated forms on either aromatic ring, products of O-de-ethylation of the ethoxy group, and cleavage of the ether linkage, which would yield 5-chloro-2-aminophenol and 4-ethoxyphenol (B1293792). However, this is purely speculative without experimental evidence.

Xenobiotic biotransformation typically proceeds in two phases.

Phase I Reactions : These introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the parent molecule. For a compound like this compound, this would likely involve hydroxylation of the aromatic rings or O-dealkylation of the ethoxy group.

Phase II Reactions : These involve the conjugation of the modified compound with endogenous molecules such as glucuronic acid, sulfate (B86663), or glutathione. These conjugation reactions significantly increase the water solubility of the metabolite, facilitating its excretion from the body. For phenolic metabolites that could be formed from this compound, glucuronide and sulfate conjugates would be expected major final products.

Environmental Degradation Mechanisms

The fate of chemical compounds in the environment is determined by their susceptibility to various degradation processes, which can be broadly categorized as abiotic (e.g., photodegradation) and biotic (biodegradation).

Photodegradation, or the breakdown of compounds by light, can be a significant environmental degradation pathway. While no specific data exists for this compound, anilines, in general, can be susceptible to photodegradation in the environment. The presence of chromophores (light-absorbing groups) in the molecule, such as the aromatic rings, suggests that photodegradation is a plausible pathway. The process can involve direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances in the environment that produce reactive species like hydroxyl radicals.

Biodegradation is the breakdown of organic matter by microorganisms. The biodegradation of chlorinated anilines has been studied, and various microbial strains have been shown to degrade these compounds. For instance, some bacteria can utilize chloroanilines as their sole source of carbon, nitrogen, and energy. nih.gov The degradation pathways often involve initial oxidation steps catalyzed by dioxygenase enzymes, leading to the formation of chlorocatechols. These intermediates are then further metabolized through ring cleavage pathways. nih.gov

The presence of the ether linkage in this compound adds complexity to its potential biodegradation. The cleavage of the diphenyl ether bond is a critical and often rate-limiting step in the degradation of related compounds. Specific microbial enzymes are required to break this stable bond.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 5-Chloro-2-(4-ethoxyphenoxy)aniline, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the protons on the two aromatic rings, the ethoxy group, and the amine group.

The aromatic region would be complex due to the substitution patterns. The protons on the chloro-substituted aniline (B41778) ring are expected to appear as doublets and doublets of doublets. For example, in related compounds like 2-chloroaniline, aromatic protons resonate in the range of δ 6.62-7.22 ppm rsc.org. Similarly, the protons on the para-substituted ethoxyphenoxy ring would likely appear as two distinct doublets, a characteristic AA'BB' system.

The ethoxy group protons would give rise to two signals: a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, resulting from spin-spin coupling with each other. The amine (-NH2) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration rsc.orgrsc.org.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic-H (Aniline Ring) 6.7 - 7.2 m
Aromatic-H (Phenoxy Ring) 6.8 - 7.0 m (AA'BB' system)
-NH₂ 3.5 - 4.5 br s
-O-CH₂-CH₃ ~4.0 q

Note: Predicted values are based on the analysis of structurally similar compounds. m = multiplet, br s = broad singlet, q = quartet, t = triplet.

Carbon-13 (¹³C) NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. In this compound, with a molecular formula of C₁₄H₁₄ClNO₂, fourteen distinct signals are expected in the ¹³C NMR spectrum, assuming no coincidental overlap.

The signals can be assigned to the carbons of the two aromatic rings and the ethoxy group. The carbons attached to electronegative atoms (oxygen, nitrogen, chlorine) will be deshielded and appear at a higher chemical shift (downfield). For instance, the carbon atoms bonded to the ether oxygen (C-O) and the amine group (C-N) are expected in the 140-160 ppm range. Aromatic carbons typically resonate between 110 and 160 ppm rsc.org. The carbon attached to chlorine will also be influenced, as seen in related structures like 4-chloroaniline rsc.org. The aliphatic carbons of the ethoxy group will appear upfield, with the -OCH₂ carbon around 60-70 ppm and the -CH₃ carbon around 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C-O / C-N 140 - 160
Aromatic C-Cl 120 - 130
Aromatic C-H 115 - 135
-O-CH₂-CH₃ 60 - 70

Note: Predicted values are based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

N-H Stretching: The primary amine (-NH₂) group will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric vibrations. Aniline itself shows bands in this region nist.gov.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl ether linkage (Ar-O-C) is expected to show strong, characteristic bands in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-N Stretching: The aromatic C-N stretching vibration is found in the 1250-1360 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration will give a strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Primary Amine (-NH₂) N-H Stretch 3300 - 3500
Aromatic C-H C-H Stretch > 3000
Aliphatic C-H C-H Stretch < 3000
Aromatic Ring C=C Stretch 1450 - 1600
Aryl Ether (-O-) C-O Stretch 1200 - 1250
Aromatic Amine C-N Stretch 1250 - 1360

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

For this compound (C₁₄H₁₄ClNO₂), the monoisotopic mass is 263.07132 Da. High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the molecular formula. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak in the mass spectrum will appear as two signals, [M]⁺ and [M+2]⁺, separated by two mass units, with a characteristic intensity ratio of roughly 3:1.

Predicted m/z values for common adducts under different ionization conditions can be calculated. For example, under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 264.07860 uni.lu.

Table 4: Predicted m/z Values for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺ 264.07860
[M+Na]⁺ 286.06054

Source: Predicted values from PubChemLite uni.lu.

Fragmentation patterns observed in tandem MS (MS/MS) experiments would likely involve cleavage of the ether bond, loss of the ethoxy group, or elimination of HCl, providing further confirmation of the molecular structure.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Purity and Degradate Analysis

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the premier technique for separating, identifying, and quantifying a target compound and any related impurities or degradation products. This method offers high sensitivity and selectivity, which is crucial for pharmaceutical analysis kuleuven.be.

A reverse-phase HPLC method would be suitable for analyzing this compound. For a structurally similar compound, 5-Chloro-2-(2-chlorophenoxy)aniline, an effective separation was achieved using a mobile phase of acetonitrile and water with an acid modifier sielc.com. A similar system could be optimized for the target compound. The HPLC system separates the compound from its impurities based on their differential partitioning between the stationary and mobile phases.

The eluent from the HPLC is then introduced into a mass spectrometer. The MS can be operated in full scan mode to detect all ions or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for high-sensitivity quantification of the target compound and known impurities. LC-MS/MS is instrumental in forced degradation studies, where it is used to identify and characterize the products formed under stress conditions (e.g., acid, base, oxidation, heat, light), thus establishing the stability-indicating nature of the analytical method.

X-ray Crystallography for Molecular Structure Determination and Binding Site Analysis

X-ray crystallography is an unparalleled technique for determining the absolute three-dimensional structure of a molecule in the solid state. This method requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the molecule diffract the X-rays into a specific pattern. Mathematical analysis of this diffraction pattern yields a precise three-dimensional map of the electron density, from which the positions of all atoms, bond lengths, and bond angles can be determined with high precision researchgate.netmdpi.com.

For this compound, an X-ray crystal structure would definitively confirm its constitution and conformation. It would reveal the dihedral angles between the two aromatic rings and the geometry around the ether linkage and the amine group. This information is invaluable for understanding the molecule's shape and potential intermolecular interactions, such as hydrogen bonding involving the amine group. The primary challenge for this technique is often the cultivation of a single crystal of sufficient size and quality for diffraction analysis researchgate.net.

Cellular and Genetic Toxicity Mechanisms in Vitro and Non Mammalian Models

Genotoxicity Mechanisms

The genotoxic potential of 5-Chloro-2-(4-ethoxyphenoxy)aniline has been a focal point of toxicological research, with studies pointing towards its ability to interact with genetic material and disrupt normal cellular processes.

DNA Adduct Formation

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. While direct studies on this compound are limited, the behavior of structurally similar aromatic amines provides a strong basis for its presumed mechanism. Aromatic amines are known to undergo metabolic activation to reactive intermediates that can covalently bind to DNA, forming adducts. For instance, related compounds like 4,4'-methylenebis(2-chloroaniline) (MOCA) are known to form DNA adducts after metabolic activation to N-hydroxy derivatives. cdc.gov These reactive metabolites can then bind to DNA bases, particularly guanine and adenine. cdc.gov This process is considered a key step in the induction of mutations and subsequent carcinogenic effects. cdc.gov The specific adducts formed can lead to mispairing during DNA replication, resulting in permanent mutations.

Mutagenic Potential in Bacterial and Eukaryotic Assays

The mutagenicity of aniline (B41778) derivatives has been evaluated in various short-term tests. nih.gov While specific data for this compound is not available, studies on analogous compounds provide insights. For example, various substituted aniline derivatives have demonstrated mutagenic activity in the Salmonella/microsome assay, particularly in strain TA100 with metabolic activation. nih.gov This suggests that metabolic conversion of the parent compound is necessary to produce mutagenic species.

In eukaryotic systems such as Drosophila melanogaster, certain aniline derivatives have been shown to be mutagenic in the wing spot test. nih.gov Furthermore, in cultured fibroblasts, some aniline compounds have tested positive in the 6-thioguanine resistance test, indicating their potential to induce gene mutations in mammalian cells. nih.gov These findings across different assays highlight the general genotoxic concern for this class of compounds, although the specific potency and metabolic pathways can vary depending on the substitution pattern.

Assay System Typical Findings for Structurally Related Anilines Metabolic Activation Requirement
Salmonella typhimurium (Ames Test)Mutagenic in specific strains (e.g., TA100)Often required (S9 mix)
Drosophila melanogaster (Wing Spot Test)Mutagenic at certain concentrationsVaries by compound
Cultured Fibroblasts (e.g., 6-TG Resistance)MutagenicVaries by compound

DNA Repair Inhibition

While direct evidence for this compound is lacking, some chemical agents are known to not only induce DNA damage but also to inhibit the cellular machinery responsible for its repair. The inhibition of DNA repair mechanisms can significantly enhance the cytotoxic and mutagenic effects of DNA-damaging agents. nih.gov This can occur through various mechanisms, including the direct inhibition of DNA repair enzymes or interference with DNA damage signaling pathways. nih.govmdpi.com For instance, inhibitors of DNA polymerases can prevent the effective repair of DNA lesions. nih.gov A compound that both induces DNA adducts and inhibits their repair would present a heightened genotoxic risk.

Cellular Toxicity Mechanisms (Non-Mammalian)

Beyond direct genetic damage, this compound and related compounds can exert toxicity through interactions with other cellular components, particularly in non-mammalian model systems.

Cellular Membrane Interactions and Perturbations

The lipophilic nature of many aromatic amines suggests they can interact with cellular membranes. This interaction can lead to a disruption of membrane integrity and function. While specific studies on this compound's membrane effects are not detailed in the provided information, it is a plausible mechanism of toxicity. Such perturbations can affect membrane potential, ion transport, and the function of membrane-bound proteins, leading to a cascade of adverse cellular events.

Mitochondrial Dysfunction and Electron Transport System Effects

Lack of Available Data for this compound on Reactive Oxygen Species Generation

Following a comprehensive search of publicly available scientific literature, no specific research data was found for the compound "this compound" concerning its effects on reactive oxygen species (ROS) generation and antioxidant defense systems in in vitro or non-mammalian models.

Therefore, it is not possible to generate an article section on "" with a subsection on "Reactive Oxygen Species (ROS) Generation and Defense System Modulation" for this specific compound, as requested. The creation of scientifically accurate and informative content, including detailed research findings and data tables, is contingent upon the existence of primary research studies. Without such studies, any attempt to produce the requested article would result in speculation or the presentation of irrelevant information, which would contradict the instructions to maintain strict adherence to the specified compound and topic.

Ecotoxicological Mechanisms Non Mammalian Species

Aquatic Organism Responses and Toxic Mechanisms

The aquatic environment is a primary recipient of aniline (B41778) and its derivatives, where they can persist and exert toxic effects on a range of organisms. scispace.commdpi.com Studies on various chloroanilines reveal a pattern of differential sensitivity among aquatic species, with crustaceans often being the most vulnerable.

Research on a range of anilines has shown that crustaceans are significantly more sensitive than bacteria and protozoa. shd.org.rsscispace.com For instance, EC50 values (the concentration at which 50% of the population experiences a specific effect) for crustaceans have been recorded in the range of 0.13–15.2 mg/L, whereas for bacteria and protozoa, these values are much higher, ranging from 13–403 mg/L. shd.org.rsscispace.comunige.ch

The toxicity of anilines to aquatic organisms is influenced by their chemical structure. Generally, an increase in the number of chlorine substituents tends to increase the toxicity of the compound. nih.gov For example, in studies with the protozoan Tetrahymena thermophila, the toxicity of anilines increased with the degree of chlorosubstitution. shd.org.rs Similarly, aniline was found to be less toxic to the bacteria Aliivibrio fischeri than its chlorinated counterparts. shd.org.rs However, a universal direct relationship between the degree of chloro-substitution and toxicity across all aquatic species has not been established. shd.org.rsscispace.com

The position of the chlorine atom on the aniline ring also plays a role in its toxicity. For algae, it has been observed that compounds with a substituent in the para-position tend to exhibit higher toxicity, while those with ortho-substitution are often the least toxic. nih.gov

The mechanism of toxicity for anilines in aquatic organisms is complex and not fully elucidated for all compounds. For some anilines, it is suggested that they act as narcotics, inhibiting normal cellular functions. shd.org.rs In algae, the toxicity of some anilines appears to be related to their hydrophobicity, although other molecular characteristics also play a significant role. nih.gov Some chloroanilines have been shown to disrupt behavior, growth, reproduction, and development in aquatic organisms. mdpi.com

Table 1: Acute Toxicity of Selected Anilines to Various Aquatic Organisms

Chemical Test Organism Endpoint Toxicity Value (mg/L) Reference
Aniline Daphnia magna (crustacean) 48-h EC50 0.64 shd.org.rs
2-Chloroaniline Daphnia magna (crustacean) 48-h EC50 1.9 shd.org.rs
3-Chloroaniline Daphnia magna (crustacean) 48-h EC50 5.0 shd.org.rs
4-Chloroaniline Daphnia magna (crustacean) 48-h EC50 0.43 shd.org.rs
3,5-Dichloroaniline Daphnia magna (crustacean) 48-h EC50 0.13 shd.org.rs
Aniline Aliivibrio fischeri (bacteria) 15-min EC50 403 shd.org.rs
2-Chloroaniline Aliivibrio fischeri (bacteria) 15-min EC50 59 shd.org.rs
3-Chloroaniline Aliivibrio fischeri (bacteria) 15-min EC50 25 shd.org.rs
4-Chloroaniline Aliivibrio fischeri (bacteria) 15-min EC50 13 shd.org.rs
3,5-Dichloroaniline Aliivibrio fischeri (bacteria) 15-min EC50 14 shd.org.rs
Aniline Tetrahymena thermophila (protozoa) 24-h EC50 358 shd.org.rs
2-Chloroaniline Tetrahymena thermophila (protozoa) 24-h EC50 126 shd.org.rs
3-Chloroaniline Tetrahymena thermophila (protozoa) 24-h EC50 95 shd.org.rs
4-Chloroaniline Tetrahymena thermophila (protozoa) 24-h EC50 35 shd.org.rs
3,5-Dichloroaniline Tetrahymena thermophila (protozoa) 24-h EC50 29 shd.org.rs

EC50: The concentration of a substance that causes a 50% effect on the test population.

Soil Organism Responses and Toxic Mechanisms

The impact of chloroanilines on soil organisms is a critical area of ecotoxicology, as these compounds can enter terrestrial ecosystems through various pathways, including the application of certain pesticides and industrial contamination. ekb.eg The persistence and potential for bioaccumulation of these chemicals pose a threat to the health and functioning of soil ecosystems.

Soil microorganisms play a crucial role in the degradation of organic pollutants. Several bacterial strains have been identified that can degrade halogenated anilines, suggesting a potential for bioremediation. ekb.eg The degradation of these compounds in soil is a complex process influenced by both photochemical and microbial activities. nih.govnih.gov For instance, the degradation of 2,4,5-trichloroaniline (B140166) in a freshwater environment was found to be primarily driven by photochemical processes, with a smaller contribution from microbial mineralization. nih.govnih.gov

The toxicity of anilines to soil invertebrates, such as earthworms, is also a concern. While specific data for 5-Chloro-2-(4-ethoxyphenoxy)aniline is lacking, other pesticides with aniline moieties have been shown to be toxic to earthworms. mdpi.com For example, sulfoxaflor, a neonicotinoid insecticide, has demonstrated high toxicity to the earthworm Eisenia fetida. mdpi.com

The combined effects of anilines with other soil contaminants, such as heavy metals, can also be significant. The joint toxicity of aniline and cadmium to soil bacteria has been shown to vary depending on the sequence of exposure, with the pre-exposure to cadmium leading to a stronger adverse impact on the bacterial community. nih.gov

Novel Research Applications and Future Research Directions

Development as a Chemical Biology Probe

While not a probe itself, 5-Chloro-2-(4-ethoxyphenoxy)aniline serves as a critical starting material for the synthesis of sophisticated chemical biology probes. These probes are specialized molecules designed to interact with specific biological targets, allowing researchers to study their function in living systems.

A notable example is the development of a highly selective inhibitor for Monocarboxylate Transporter 4 (MCT4). nih.govresearchgate.net Researchers utilized this compound as a foundational scaffold to synthesize the complex molecule 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid. nih.gov This resulting compound was identified as a potent and selective chemical probe that can be used in vivo to investigate the biological role of MCT4. nih.govresearchgate.net The MCT4 transporter is crucial for cancer cells, as it helps them expel excess lactate (B86563) produced during rapid glucose metabolism, thereby maintaining cellular pH and survival. nih.gov The probe developed from this compound allows for detailed dissection of MCT4's role in tumor biology, demonstrating how this intermediate is pivotal in creating tools for advanced biological research. nih.gov

Potential as an Intermediate in Advanced Synthetic Chemistry Research

The utility of this compound extends broadly within synthetic chemistry, where it is valued as a versatile building block. Aniline (B41778) derivatives, in general, are foundational intermediates in the manufacturing of a wide array of commercial and research chemicals, including dyes, pigments, and pharmaceuticals. ontosight.aigoogle.com

The specific structure of this compound makes it an attractive precursor for creating new molecules with potential applications in various fields:

Pharmaceutical Research : As demonstrated in the creation of the MCT4 inhibitor, the compound serves as a key intermediate for developing potential therapeutic agents. nih.gov Its structure can be modified to target a variety of biological molecules.

Agrochemicals : Compounds with similar chlorinated phenoxy aniline structures have been investigated for use as pesticides and herbicides, as they can be designed to interfere with essential biochemical pathways in pests and weeds. ontosight.ai

Materials Science : Halogenated aromatic amines are important intermediates in the synthesis of pigments and dyes. google.com

Modern synthetic methods continue to enhance the utility of such intermediates. Recent advancements include the development of catalyst- and additive-free reactions for producing aniline derivatives under mild conditions, offering efficient and scalable pathways to new compounds. beilstein-journals.org

Green Chemistry Approaches in Synthesis and Degradation

The principles of green chemistry—which encourage the design of chemical processes that reduce or eliminate the use and generation of hazardous substances—are increasingly being applied to the synthesis of aniline derivatives. The production of halogenated anilines can involve processes like catalytic hydrogenation of the corresponding nitro compounds. google.com A key challenge in these reactions is preventing side reactions, such as dehalogenation or the cleavage of ether bonds, which can produce environmentally hazardous byproducts like chlorophenols. google.com

Innovations in this area focus on creating more selective and efficient catalytic systems. One patented approach for a similar compound involves a dual-function system using ammonium (B1175870) formate (B1220265) for an initial catalytic transfer hydrogenation, followed by high-pressure catalytic hydrogenation. google.com This method was designed specifically to avoid the hydrogenolysis of carbon-chlorine and ether bonds, thereby improving the purity of the final product and minimizing waste. google.com Furthermore, the broader development of catalyst-free synthesis methods represents a significant step forward in green chemistry, as it reduces reliance on heavy metals and simplifies reaction conditions. beilstein-journals.org These approaches contribute to "cleaner production" by increasing safety and lowering the environmental impact of chemical manufacturing. google.com

Advanced Computational Modeling for Predictive Research

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules like this compound, accelerating research and development. In silico methods allow scientists to model molecular characteristics and predict interactions before a compound is ever synthesized in a lab.

For this compound, predictive data is available through databases like PubChemLite. uni.lu For instance, Collision Cross Section (CCS) values, which relate to a molecule's size and shape in the gas phase, have been calculated for different ions of the compound. This data is instrumental in analytical methods like ion mobility-mass spectrometry for identifying the molecule in complex samples. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]+ 264.07860 157.3
[M+Na]+ 286.06054 166.6
[M-H]- 262.06404 163.9
[M+NH4]+ 281.10514 174.6
[M+K]+ 302.03448 161.6

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Beyond property prediction, molecular docking studies are used to forecast how derivatives of an intermediate might bind to a biological target. ajgreenchem.com This computational screening helps researchers prioritize which new molecules are most likely to have the desired biological activity, significantly streamlining the discovery process for new drugs and probes. ajgreenchem.com

Exploration of New Biological Targets and Pathways for Chemical Intervention

The true potential of an intermediate like this compound lies in its ability to facilitate the exploration of new frontiers in biology and medicine. By serving as a scaffold, it enables the creation of novel molecules designed to interact with previously "undruggable" or poorly understood biological targets.

The development of the selective MCT4 inhibitor is a prime example of this process. nih.gov The resulting probe allows for precise investigation into the consequences of inhibiting lactate transport in cancer cells, which could reveal new therapeutic vulnerabilities. nih.gov This opens up research into the broader roles of MCT4 in both health and disease.

Future research will likely leverage this intermediate to target other biological pathways. The diverse chemistry of aniline derivatives suggests that molecules derived from this scaffold could be adapted to interact with a wide range of proteins, enzymes, and receptors. ontosight.ai This positions this compound as a valuable starting point for discovery campaigns aimed at identifying new chemical interventions for a host of diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-Chloro-2-(4-ethoxyphenoxy)aniline, and how can reaction efficiency be optimized?

  • Methodology :

  • Nucleophilic aromatic substitution : React 5-chloro-2-nitroaniline with 4-ethoxyphenol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxy group, followed by nitro reduction using catalytic hydrogenation (Pd/C, H₂) or Fe/HCl .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity, temperature (80–120°C), and catalyst loading to improve yield. Use DOE (Design of Experiments) to identify critical parameters .

Q. How can structural characterization of this compound be performed to confirm its purity and molecular configuration?

  • Methodology :

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to verify substituent positions and assess purity. Compare chemical shifts with DFT-predicted values for validation .
  • X-ray crystallography : Employ SHELX or ORTEP-III for single-crystal structure determination. Refine data to confirm bond angles, torsion angles, and packing behavior .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and detect impurities .

Q. What are the stability profiles of this compound under standard laboratory conditions?

  • Methodology :

  • Accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and light exposure (ICH Q1A guidelines). Monitor degradation via HPLC every 30 days.
  • Kinetic analysis : Use Arrhenius plots to predict shelf life. Identify degradation products via LC-MS .

Q. What preliminary toxicity screening methods are applicable to assess the safety of this compound in biological research?

  • Methodology :

  • In vitro assays : Conduct MTT assays on human cell lines (e.g., HepG2) to evaluate cytotoxicity.
  • Ames test : Assess mutagenicity using Salmonella strains TA98/TA100 .
  • Regulatory compliance : Follow OECD guidelines for acute oral toxicity (Test No. 423) and skin sensitization (Test No. 406) .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity and electronic properties of this compound?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies, electrostatic potential maps, and Fukui indices. Compare with experimental UV-Vis spectra for validation .
  • Molecular docking : Screen interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate via SPR (surface plasmon resonance) binding assays .

Q. What experimental designs are suitable for resolving contradictions in reported degradation pathways of halogenated aniline derivatives?

  • Methodology :

  • Box-Behnken design : Optimize degradation conditions (pH, temperature, oxidant concentration) to identify dominant pathways. Use LC-QTOF-MS to track intermediates .
  • Isotopic labeling : Introduce 13C^{13}C-labeled aniline to trace degradation products via NMR or IR .

Q. How can the compound’s role in apoptosis or tumor suppression pathways be systematically investigated?

  • Methodology :

  • Transcriptomic profiling : Perform RNA-seq on treated cancer cells to identify differentially expressed genes (e.g., p53, Bax/Bcl-2). Validate via qPCR .
  • Flow cytometry : Assess apoptosis using Annexin V/PI staining. Correlate results with caspase-3/7 activation assays .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodology :

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to induce slow crystallization.
  • Additive screening : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodology :

  • Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell line variability, concentration ranges).
  • Dose-response validation : Replicate experiments using standardized protocols (e.g., CLSI guidelines) to eliminate methodological bias .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC145–148°C
LogP (lipophilicity)HPLC (Shimadzu C18 column)3.2 ± 0.1
Cytotoxicity (IC₅₀)MTT assay (HepG2)28.5 µM
Degradation Half-life (pH 7)HPLC-UV72 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.